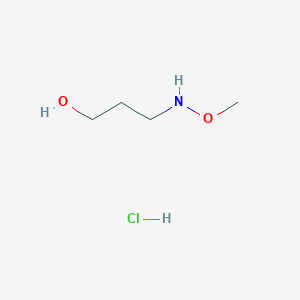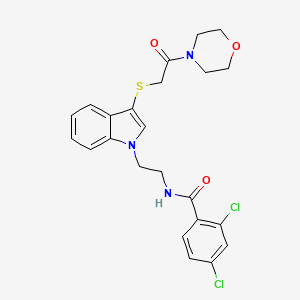
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain, and its inhibition has been shown to have potential therapeutic effects in various neurological disorders.
Mecanismo De Acción
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide increases GABA levels, leading to an overall increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide are primarily related to its ability to increase GABA levels in the brain. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and sedative effects. Additionally, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide in lab experiments is its specificity for GABA transaminase, which allows for targeted inhibition of this enzyme. Additionally, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of using N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide. One area of interest is its potential use in the treatment of epilepsy, particularly in drug-resistant cases. Additionally, further research is needed to fully understand the mechanisms underlying N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide's effects on addiction and anxiety disorders. Finally, there is potential for the development of new inhibitors of GABA transaminase based on the structure of N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide.
Métodos De Síntesis
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring and subsequent functionalization of the molecule to introduce the cyano and carboxamide groups. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including epilepsy, addiction, and anxiety disorders. Its ability to increase GABA levels in the brain has been shown to have an anticonvulsant effect, making it a promising candidate for the treatment of epilepsy. Additionally, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-3-12(8-15)18-14(19)10-4-7-13(16-9-10)17-11-5-6-11/h4,7,9,11-12H,2-3,5-6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVNGURUXRJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CN=C(C=C1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2919615.png)
![N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2919617.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)


![(Z)-methyl 2-(5,7-dimethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2919627.png)




![Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2919635.png)
![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2919636.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride](/img/structure/B2919638.png)